molecular formula C13H15NO2S B6597071 tert-Butyl benzo[b]thiophen-3-ylcarbamate CAS No. 89564-05-6

tert-Butyl benzo[b]thiophen-3-ylcarbamate

Cat. No.: B6597071
CAS No.: 89564-05-6
M. Wt: 249.33 g/mol
InChI Key: FIERANRXVQECJU-UHFFFAOYSA-N
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Description

tert-Butyl benzo[b]thiophen-3-ylcarbamate is a carbamate derivative featuring a benzo[b]thiophene core fused with a tert-butyl carbamate group. The benzo[b]thiophene moiety introduces a fused aromatic system, which may enhance stability, π-π interactions, and binding affinity in pharmaceutical contexts compared to simpler heterocycles .

Properties

IUPAC Name

tert-butyl N-(1-benzothiophen-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S/c1-13(2,3)16-12(15)14-10-8-17-11-7-5-4-6-9(10)11/h4-8H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIERANRXVQECJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CSC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50525399
Record name tert-Butyl 1-benzothiophen-3-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50525399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89564-05-6
Record name tert-Butyl 1-benzothiophen-3-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50525399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(1-benzothiophen-3-yl)carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The most common method for preparing tert-Butyl benzo[b]thiophen-3-ylcarbamate involves the reaction of benzo[b]thiophene with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under inert atmosphere conditions and at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-scale reactors and purification systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl benzo[b]thiophen-3-ylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of benzo[b]thiophenes, including tert-butyl benzo[b]thiophen-3-ylcarbamate, exhibit promising anticancer properties. For instance, compounds with similar structures have been reported to inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation and survival .

Antimicrobial Properties

The compound has shown potential as an antimicrobial agent. Research indicates that benzo[b]thiophene derivatives can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics . The mechanism often involves interference with bacterial protein synthesis or cell wall synthesis.

Building Block for Complex Molecules

This compound serves as an essential building block in organic synthesis. Its unique structure allows for the introduction of various functional groups through established reaction mechanisms such as nucleophilic substitutions and coupling reactions .

Peptidomimetics

The compound's structural characteristics make it an excellent scaffold for designing peptidomimetics—molecules that mimic the structure of peptides but with enhanced stability and bioavailability. This application is particularly relevant in drug design, where mimicking biological structures can lead to novel therapeutic agents .

Fluorescent Materials

Research has demonstrated that certain benzo[b]thiophene derivatives exhibit fluorescence properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices . The ability to tune the electronic properties through substitution patterns enhances their utility in material science.

Case Studies

StudyObjectiveFindings
Investigating anticancer propertiesCompounds showed significant inhibition of cancer cell lines, suggesting potential as anticancer agents.
Antimicrobial activity assessmentDemonstrated effective inhibition against Gram-positive and Gram-negative bacteria, indicating broad-spectrum activity.
Synthesis of fluorescent materialsDeveloped a series of fluorescent compounds based on benzo[b]thiophene that could be used in OLED applications.

Mechanism of Action

The mechanism of action of tert-Butyl benzo[b]thiophen-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular pathways, affecting various biological processes .

Comparison with Similar Compounds

Key Observations :

  • Synthetic Efficiency: tert-Butyl thiophen-3-ylcarbamate is synthesized in 61% yield via a diphenylphosphoryl azide-mediated route , while azetidine derivatives achieve higher yields (up to 99%) .
  • Molecular Weight : The phenyl-thiophene derivative (275.37 g/mol) is heavier than the benzo[b]thiophene analog (261.33 g/mol), reflecting differences in substituents.

Spectroscopic and Physicochemical Properties

  • NMR Signatures :
    • The tert-butyl group in all analogs produces a characteristic singlet at ~1.47 ppm in ¹H NMR .
    • Benzo[b]thiophene derivatives would exhibit downfield shifts for aromatic protons (e.g., 7.2–7.5 ppm) due to increased electron withdrawal from the fused benzene ring.
  • Lipophilicity : The benzo[b]thiophene core likely enhances lipophilicity compared to thiophene, improving membrane permeability but reducing aqueous solubility.

Biological Activity

tert-Butyl benzo[b]thiophen-3-ylcarbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

This compound features a unique structure that imparts distinct chemical and biological properties. Its synthesis typically involves the reaction of benzo[b]thiophene derivatives with carbamates, leading to a compound that can undergo various chemical transformations.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, thereby altering the enzyme's function and affecting cellular pathways involved in various biological processes.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For example, studies on benzothiophene derivatives have shown effectiveness against Mycobacterium tuberculosis, with some derivatives demonstrating minimum inhibitory concentrations (MIC) as low as 2.6 µM against this pathogen .

Anticancer Properties

The compound's potential as an anticancer agent has been explored through its ability to inhibit specific kinases implicated in tumorigenesis. For instance, inhibitors derived from the benzothiophene scaffold have shown nanomolar activity against PIM kinases (PIM1, PIM2, PIM3), which are associated with cancer progression .

Structure-Activity Relationship (SAR)

A systematic examination of structure-activity relationships has been conducted to delineate how modifications at the C-3 position of benzothiophene derivatives influence their potency and cytotoxicity. The results indicate that certain substituents can enhance antimicrobial efficacy while minimizing cytotoxic effects on eukaryotic cells .

Case Studies

  • Inhibition of Kinases : A study highlighted the development of potent inhibitors based on the benzothiophene scaffold targeting LIMK1 and PIM kinases, showing promising results in cell-based assays .
  • Antitubercular Activity : Another investigation demonstrated that 3-substituted benzothiophenes were effective against virulent M. tuberculosis strains, suggesting that further optimization could lead to new therapeutic agents .

Data Summary

Activity Type Target Minimum Inhibitory Concentration (MIC) Reference
AntimicrobialMycobacterium tuberculosis2.6 µM
Anticancer (PIM Kinases)PIM1, PIM2, PIM30.5 - 3 nM
Anticancer (LIMK1)LIMK1Nanomolar range

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